N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}oxolane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}oxolane-3-carboxamide is a useful research compound. Its molecular formula is C15H18N4O2 and its molecular weight is 286.335. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Experimental and Theoretical Studies on Pyrazole Derivatives : Research has demonstrated the synthesis of pyrazole derivatives, including their reaction mechanisms and theoretical studies to understand their functionalization reactions. These compounds have potential applications in various fields of chemistry and pharmacology due to their versatile chemical properties (Yıldırım, Kandemirli, & Demir, 2005).
- Luminescence Properties of Pyridine Derivatives : A study on the synthesis of a novel aromatic carboxylic acid derivative and its Eu(III) and Tb(III) complexes revealed strong luminescence properties. Such compounds have potential uses in materials science, especially in the development of new luminescent materials (R. Tang, Chunjing Tang, & Changwei Tang, 2011).
Biological Applications
- Antibacterial Activity of Pyrazolopyridine Derivatives : Certain pyrazolopyridine derivatives have shown moderate to good antibacterial activity against both Gram-negative and Gram-positive bacteria. These findings highlight their potential as lead compounds for developing new antibacterial agents (Panda, Karmakar, & Jena, 2011).
- Antisecretory and Antiulcer Activities : Thioamide derivatives related to pyridyl compounds have exhibited significant antisecretory and antiulcer activities, suggesting their utility in gastroenterological research and therapy development (Aloup, Bouchaudon, Farge, James, Deregnaucourt, & Hardy-Houis, 1987).
Material Science and Molecular Engineering
- Spin States of Iron(II) Complexes : Research into the spin states of iron(II) complexes with pyrazolylpyridine derivatives shows the impact of tether groups on the complexes' properties, relevant for materials science and molecular engineering (Berdiell et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit angiogenesis and interact with DNA , suggesting potential targets could be angiogenic factors and DNA.
Mode of Action
Similar compounds have been found to inhibit angiogenesis and cause DNA cleavage . This suggests that the compound may interact with its targets, leading to inhibition of angiogenesis and DNA cleavage.
Biochemical Pathways
Given the potential targets and mode of action, it can be inferred that the compound may affect pathways related to angiogenesis and dna replication .
Result of Action
The search results suggest that N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}oxolane-3-carboxamide may have anti-angiogenic effects, potentially blocking the formation of blood vessels in vivo . Additionally, it may exhibit DNA cleavage activities , which could lead to alterations in DNA replication and potentially inhibit the growth of tumor cells.
Properties
IUPAC Name |
N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]oxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-19-13(9-17-15(20)12-4-6-21-10-12)7-14(18-19)11-3-2-5-16-8-11/h2-3,5,7-8,12H,4,6,9-10H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDFZVSSUZEKHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.